2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline
CAS No.: 135323-95-4
Cat. No.: VC21166787
Molecular Formula: C14H13ClN2O2
Molecular Weight: 276.72 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 135323-95-4 |
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Molecular Formula | C14H13ClN2O2 |
Molecular Weight | 276.72 g/mol |
IUPAC Name | (2-chloroquinolin-4-yl)-morpholin-4-ylmethanone |
Standard InChI | InChI=1S/C14H13ClN2O2/c15-13-9-11(10-3-1-2-4-12(10)16-13)14(18)17-5-7-19-8-6-17/h1-4,9H,5-8H2 |
Standard InChI Key | CZIBPNKKMSNWQH-UHFFFAOYSA-N |
SMILES | C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)Cl |
Canonical SMILES | C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)Cl |
Overview of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline
2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline is a chemical compound with the molecular formula and a molecular weight of approximately 276.72 g/mol. This compound is characterized by the presence of a chloro group and a morpholine moiety, which are significant for its biological interactions and pharmacological properties. The compound is primarily utilized in medicinal chemistry and proteomics research due to its potential therapeutic applications.
Synthesis Methods
The synthesis of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline can be achieved through various methods, typically involving the reaction of chlorinated quinolines with morpholine derivatives. A notable synthesis method includes:
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Regioselective Displacement:
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The C4-chlorine atom in a quinoline derivative is displaced using morpholine in the presence of a base, such as potassium carbonate, under reflux conditions.
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This method has been reported to yield high purity products suitable for further biological testing.
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Biological Activity
2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline exhibits a range of biological activities, making it an attractive candidate for drug development.
Mechanisms of Action:
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Protein Kinase Inhibition: Preliminary studies suggest that this compound may inhibit certain protein kinases involved in cancer cell signaling pathways.
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Induction of Apoptosis: The compound has been shown to induce apoptosis in various cancer cell lines, including MCF-7 and HEK-293 cells, highlighting its potential as an anticancer agent.
Biochemical Interactions:
This compound interacts with several biomolecules, including DNA, leading to fragmentation—a mechanism that may trigger apoptotic pathways within cells.
Research Findings
Recent studies have focused on the pharmacological properties and potential therapeutic applications of this compound:
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Antimicrobial Activity: Quinoline derivatives, including this compound, have demonstrated antibacterial and antifungal properties, suggesting broader applications in treating infections.
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Cellular Effects: Research indicates that the compound can modulate cellular processes at varying dosages, with lower doses showing beneficial effects without significant toxicity.
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